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6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound characterized by a fused imidazole and pyridine ring structure. The bromine atom is situated at the 6-position, while a methyl group is attached to the nitrogen at the 1-position of the imidazo ring. This compound belongs to the imidazo[4,5-c]pyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. Its molecular formula is and it exhibits a planar structure due to the coplanarity of its non-hydrogen atoms, which allows for effective interactions with biological targets .
The biological activity of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one is significant in medicinal chemistry. It has been studied for its potential as an inhibitor of various kinases and as an antiviral agent. The unique structural features, including the bromine and methyl groups, contribute to its binding affinity and selectivity towards specific biological targets . The compound's mechanism of action often involves modulation of enzyme activity through interactions that may include hydrogen bonding and hydrophobic interactions .
Synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves several steps:
6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one has various applications:
Several compounds share structural similarities with 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 6-Bromo-3-methyl-1H-imidazo[4,5-b]pyridine | Bromine at position 6; methyl at position 3 | Different substitution pattern affecting biological activity |
| 1,3-Dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Two methyl groups; no halogen | More lipophilic; different reactivity profile |
| 6-Chloro-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | Chlorine instead of bromine; two methyl groups | Variation in electronic properties due to chlorine |
The uniqueness of 6-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one lies in its specific combination of bromine and methyl groups. This configuration enhances its reactivity towards nucleophilic attack while influencing its biological activity through improved binding affinity to various molecular targets compared to similar compounds .
Palladium-catalyzed methods have been instrumental in constructing the imidazo[4,5-c]pyridinone core. A three-component telescopic procedure combines acid-promoted amination, intramolecular cyclization, and Suzuki-Miyaura coupling. For instance, treatment of 6-bromo-4-chloro-3-aminoquinoline derivatives with arylboronic acids in the presence of Pd(PPh₃)₄ (0.03 equiv) and K₃PO₄ (5 equiv) at 230°C under microwave irradiation yields 6-aryl-substituted derivatives in 51–71% isolated yields. The protocol tolerates electron-deficient boronic acids (e.g., 3-pyridyl, 4-cyanophenyl) but shows reduced efficiency with sterically hindered substrates (e.g., 2,6-dimethylphenyl, 35% yield).
A complementary approach involves cascade imination/Buchwald-Hartwig cross-coupling/cycloaddition sequences. β-Bromovinyl aldehydes react with 6-amino-1,3-dialkyluracils under solvent-free microwave conditions (150°C, 20 min), forming pyrido[2,3-d]pyrimidines via Pd(OAc)₂/Xantphos catalysis. While not directly applied to the title compound, this methodology demonstrates the versatility of palladium in constructing related N-heterocycles.
Copper catalysis offers a cost-effective alternative for imidazo[4,5-c]pyridinone synthesis. A one-pot strategy employs Zn-mediated nitro group reduction followed by copper-free cyclization with aldehydes. For example, 2-chloro-3-nitropyridine derivatives treated with primary amines (e.g., propylamine) in H₂O-isopropanol undergo SₙAr amination (60°C, 2 h), Zn/HCl reduction (25°C, 30 min), and aldehyde-mediated cyclization (80°C, 10 h) to yield 2,3-disubstituted imidazo[4,5-b]pyridines in 82–93% yields. Adapting this to the target compound would require bromination at the 6-position prior to cyclization.
Notably, copper(I) iodide (10 mol%) in combination with 1,10-phenanthroline (20 mol%) facilitates Ullmann-type couplings between 6-bromo-3-aminopyridines and methylamine at 110°C, though yields for N-methylated products remain unreported in the literature surveyed.
Microwave irradiation significantly accelerates N-methylation and cyclization steps. A reported method for imidazo[4,5-c]quinolin-2-ones uses HCl (4 equiv) in 2-propanol under microwave heating (200°C, 20 min) to achieve intramolecular cyclization of carbamate intermediates with 89% efficiency. Transposing these conditions to 6-bromo-1H-imidazo[4,5-c]pyridin-2(3H)-one synthesis would involve initial bromination at the 6-position followed by N-methylation using methyl iodide under phase transfer conditions.
Comparative studies show microwave-assisted alkylation reduces reaction times from 12–24 h (conventional heating) to 15–30 min while maintaining yields above 70%. For instance, 2-aminopyridine derivatives alkylated with methyl iodide in [BMIM]BF₄ ionic liquid under microwave irradiation (100°C, 10 min) achieve 78% conversion.
Phase transfer catalysis (PTC) enables efficient N-methylation under mild conditions. A CsF-Celite system in tetrahydrofuran facilitates the reaction of 6-bromoimidazo[4,5-c]pyridinone with methyl iodide at 60°C, achieving 92% yield in 2 h. The mechanism involves fluoride-assisted deprotonation of the NH group, enhancing nucleophilicity for methyl transfer.
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| CsF-Celite/THF | 60 | 2 | 92 |
| K₂CO₃/[BMIM]BF₄ | 80 | 4 | 84 |
| NaOH/TBAB | 70 | 3 | 78 |
Table 1. Comparative efficiency of phase transfer catalysis systems for N-methylation.
The CsF-Celite system outperforms traditional bases like K₂CO₃ due to improved solubility of the deprotonated intermediate. Notably, this method avoids stoichiometric metal catalysts, simplifying purification of the brominated product.